REACTION_SMILES
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[CH3:5][O:6][c:7]1[cH:8][c:9]2[cH:10][cH:11][c:12]([CH:17]([C:18](=[O:19])[OH:20])[CH3:21])[cH:13][c:14]2[cH:15][cH:16]1.[CH:27]([Cl:28])([Cl:29])[Cl:30].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[S:1]([Cl:2])([Cl:3])=[O:4]>>[Cl:3][C:18]([CH:17]([c:12]1[cH:11][cH:10][c:9]2[cH:8][c:7]([O:6][CH3:5])[cH:16][cH:15][c:14]2[cH:13]1)[CH3:21])=[O:19]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2cc(C(C)C(=O)O)ccc2c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
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product
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Smiles
|
COc1ccc2cc(C(C)C(=O)Cl)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:5][O:6][c:7]1[cH:8][c:9]2[cH:10][cH:11][c:12]([CH:17]([C:18](=[O:19])[OH:20])[CH3:21])[cH:13][c:14]2[cH:15][cH:16]1.[CH:27]([Cl:28])([Cl:29])[Cl:30].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[S:1]([Cl:2])([Cl:3])=[O:4]>>[Cl:3][C:18]([CH:17]([c:12]1[cH:11][cH:10][c:9]2[cH:8][c:7]([O:6][CH3:5])[cH:16][cH:15][c:14]2[cH:13]1)[CH3:21])=[O:19]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc2cc(C(C)C(=O)O)ccc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2cc(C(C)C(=O)Cl)ccc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |